molecular formula C9H4F5N B1413066 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile CAS No. 1804515-80-7

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile

Cat. No. B1413066
CAS RN: 1804515-80-7
M. Wt: 221.13 g/mol
InChI Key: MZTKLQGHAMJRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (DFTB) is a fluorinated organic compound consisting of a benzene ring with two methylene groups and a nitrile group. The compound has a wide range of applications in scientific research, including in the areas of organic synthesis, catalysis, and medicinal chemistry. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the study of DFTB.

Scientific Research Applications

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in medicinal chemistry, and as a ligand in catalysis. It has also been used as a solvent in the synthesis of organic compounds and as a reactant in the synthesis of heterocyclic compounds. 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile has also been used in the synthesis of biologically active compounds, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile is not fully understood. However, it is believed that the compound acts as a proton acceptor, forming a complex with the protonated substrate. This complex is then broken down into its components, releasing the proton and allowing the substrate to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and antifungal properties. In addition, 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile in laboratory experiments is its low toxicity. The compound is non-volatile and does not pose a significant risk of inhalation or skin contact. Additionally, 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile is stable and can be stored for long periods of time without degradation. The main limitation of using 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for the study of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile. These include further investigation of its biochemical and physiological effects, exploration of its potential applications in medicinal chemistry, and further investigation of its mechanism of action. Additionally, further research could be conducted into the synthesis of novel compounds using 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile as a starting material. Finally, research could be conducted into the potential uses of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile as a catalyst in organic synthesis.

properties

IUPAC Name

2-(difluoromethyl)-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)5-2-1-3-7(6(5)4-15)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKLQGHAMJRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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